molecular formula C8H5FN2O B1315290 6-Fluoroquinoxalin-2(1H)-one CAS No. 55687-23-5

6-Fluoroquinoxalin-2(1H)-one

Cat. No. B1315290
CAS RN: 55687-23-5
M. Wt: 164.14 g/mol
InChI Key: SBPUELVBFXEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H5FN2O . It is used for laboratory research purposes .


Synthesis Analysis

The synthesis of 6-Fluoroquinoxalin-2(1H)-one involves the reaction of 4-fluorobenzene-1,2-diamine with ethyl 2-oxoacetate. The reaction mass is heated at reflux for an extended period, after which the solvent is evaporated under reduced pressure. The residue is then diluted with ethyl acetate and evaporated to dryness to obtain the crude compound .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoxalin-2(1H)-one is represented by the InChI code 1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12). This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Fluoroquinoxalin-2(1H)-one is a solid at room temperature. It has a molecular weight of 164.14 and a melting point of 300-302°C .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

6-Fluoroquinoxalin-2(1H)-one is a versatile compound used in synthesizing a variety of quinoxaline derivatives. For example, the modification of 3‐chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐oxide leads to over 30 new quinoxaline derivatives. These derivatives have been investigated for their antimalarial activity (Maichrowski et al., 2013).

Development of JSP-1 Inhibitors

6-Fluoroquinoxaline has been used to prepare 6-aminoquinoxalines, potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), via microwave-accelerated nucleophilic substitution. This illustrates its potential in the development of therapeutics targeting specific enzymes (Zhang et al., 2006).

Fluorescence Studies in Biological Systems

The compound has been employed in the synthesis of novel fluorophores for fluorescence studies in various organic solvents and aqueous solutions. This includes its application in labeling oligodeoxyribonucleotides, demonstrating its utility in biological imaging and molecular biology research (Singh & Singh, 2007).

Enzymatic Bioreduction Studies

6-Fluoroquinoxalin-2(1H)-one plays a role in enzymatic studies, such as being a substrate for enzymes like horseradish peroxidase. This is important for understanding enzyme mechanisms and designing new biotechnological applications (Li & Townshend, 1997).

Photophysical and Bio-imaging Applications

The compound's derivatives have been studied for their photophysical properties and potential in bio-imaging applications. This includes their use in one- and two-photon fluorescence microscopy imaging domains, highlighting its relevance in advanced imaging techniques (Gan et al., 2015).

Safety And Hazards

The safety data sheet for 6-Fluoroquinoxalin-2(1H)-one indicates that it is classified as having acute toxicity, oral (Category 4). The signal word for this compound is "Warning" .

properties

IUPAC Name

6-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUELVBFXEMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506870
Record name 6-Fluoroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoxalin-2(1H)-one

CAS RN

55687-23-5
Record name 6-Fluoroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 3
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 4
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Fluoroquinoxalin-2(1H)-one

Citations

For This Compound
24
Citations
J Maichrowski, M Gjikaj, EG Hübner… - European Journal of …, 2013 - Wiley Online Library
The readily available and polyfunctionalized 3‐chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐oxide, derived from the efficient one‐step annulation reaction of 1,1,2‐trichloro‐2‐nitroethene …
Y Yang, S Zhang, B Wu, M Ma, X Chen, X Qin… - …, 2012 - Wiley Online Library
A novel and facile synthesis of quinoxalinone derivatives was developed in which a wide range of 3‐chloroquinoxalin‐2(1H)‐ones as key intermediates can be generated chemo‐ and …
K Aoki, T Obata, Y Yamazaki, Y Mori… - Chemical and …, 2007 - jstage.jst.go.jp
We found previously that 7-[3-(cyclohexylmethyl) ureido]-3-{1-methyl-1H-pyrrolo [2, 3-b] pyridin-3-yl} quinoxalin-2 (1H)-one (7d-6) has considerable potency as a PDGF inhibitor. This …
Number of citations: 44 www.jstage.jst.go.jp
O Cil, PW Phuan, JH Son, JS Zhu, CK Ku… - Translational …, 2017 - Elsevier
Constipation is a common condition for which current treatments can have limited efficacy. By high-throughput screening, we recently identified a phenylquinoxalinone activator of the …
Number of citations: 19 www.sciencedirect.com
KK Carter, HB Rycenga, AJ McNeil - Langmuir, 2014 - ACS Publications
The relationship between chemical structure and gelation ability was examined for a series of nine Hg-containing compounds. Both solid-state properties (dissolution enthalpies/…
Number of citations: 31 pubs.acs.org
KK Carter - 2014 - deepblue.lib.umich.edu
Low molecular weight gels are self-assembled materials comprised of a fiberous structure that is able to immobilize a liquid phase. Gels can be triggered by an external stimulus, which …
Number of citations: 0 deepblue.lib.umich.edu
TM Dhameliya, SS Chourasiya, E Mishra… - The Journal of …, 2017 - ACS Publications
The cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles such as ethyl glyoxalate and diethyl oxalate in aqueous medium leads to the formation of benzothiazole-…
Number of citations: 24 pubs.acs.org
J Maichrowski, EG Hübner… - European Journal of …, 2013 - Wiley Online Library
A selection of 2‐chloro‐substituted O‐alkylquinoxaline N‐oxides, easily accessible by the one‐step annulation reaction of 4‐fluoroaniline with 1,1,2‐trichloro‐2‐nitroethylene and …
AL Pabón Vidal, AG Gil, S Galiano, S Perez Silanes… - 2014 - bibliotecadigital.udea.edu.co
We report the synthesis and antimalarial activities of eighteen quinoxaline and quinoxaline 1,4-di-N-oxide derivatives, eight of which are completely novel. Compounds 1a and 2a were …
Number of citations: 3 bibliotecadigital.udea.edu.co
Y Suzuki, R Takehara, K Miura, R Ito… - The Journal of Organic …, 2021 - ACS Publications
A facile and regioselective synthesis of quinoxalines, an important motif in medicinal chemistry and materials sciences, was developed. Despite their prospective utility, the …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.